molecular formula C10H18O3 B8294866 1,1-Diethoxy-4-methyl-3-penten-2-one

1,1-Diethoxy-4-methyl-3-penten-2-one

Cat. No.: B8294866
M. Wt: 186.25 g/mol
InChI Key: UTMTUHWMEQCBJD-UHFFFAOYSA-N
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Description

1,1-Diethoxy-4-methyl-3-penten-2-one is a chemical reagent of interest in research and development, particularly in organic synthesis and flavor and fragrance chemistry. While specific studies on this exact compound are limited, it is recognized as a derivative of 4-methyl-3-penten-2-one (mesityl oxide) . Mesityl oxide is a well-characterized α,β-unsaturated ketone with a pungent, earthy, and vegetable-like odor, and it finds use as a flavor and fragrance agent, contributing notes described as musty, nutty, and chocolate-like . The 1,1-diethoxy functional group in this compound makes it a protected carbonyl derivative, which can act as a key synthetic intermediate. Researchers may utilize this compound as a building block for the synthesis of more complex molecules, potentially for creating novel flavor compounds, fragrances, or pharmaceuticals. Its mechanism of action in applications would be typical of a ketone acetal, often serving as a stable precursor that can be deprotected under mild acidic conditions to regenerate the reactive ketone in a synthetic sequence. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

1,1-diethoxy-4-methylpent-3-en-2-one

InChI

InChI=1S/C10H18O3/c1-5-12-10(13-6-2)9(11)7-8(3)4/h7,10H,5-6H2,1-4H3

InChI Key

UTMTUHWMEQCBJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C=C(C)C)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₁₀H₁₈O₃ 186.24 Ketone, acetal, alkene Synthetic intermediate, stabilizer
Mesityl oxide (4-Methyl-3-penten-2-one) C₆H₁₀O 98.14 Ketone, alkene Industrial solvent, polymer production
4-Methyl-2-pentanone (Methyl isobutyl ketone) C₆H₁₂O 100.16 Ketone Solvent, paint thinner
Dihydrojasmone (3-Methyl-2-pentyl-2-cyclopenten-1-one) C₁₁H₁₈O 166.26 Cyclic ketone, alkene Fragrance, flavoring agent
1-Phenyl-2-pentanone C₁₁H₁₂O 160.22 Aromatic ketone, alkyl chain Pharmaceutical precursor

Reactivity and Stability

  • This compound : The acetal group protects the carbonyl from nucleophilic attack, making it stable under basic conditions. However, it undergoes hydrolysis in acidic environments to regenerate the ketone. The methyl and alkene groups contribute to lipophilicity, enhancing solubility in organic solvents .
  • Mesityl oxide : Lacks protecting groups, making its carbonyl reactive. It readily participates in aldol condensations and Michael additions. Its volatility (boiling point: ~130°C) limits high-temperature applications .
  • 4-Methyl-2-pentanone: A simple aliphatic ketone with moderate reactivity. Its higher boiling point (~144°C) compared to Mesityl oxide makes it suitable for prolonged reactions .
  • Dihydrojasmone : The cyclic structure and conjugated alkene stabilize the molecule, contributing to its use in perfumery. Its reactivity is dominated by the cyclic ketone and alkene, enabling hydrogenation and oxidation .

Thermodynamic and Physical Properties

Table 2: Physical Property Comparison

Property This compound Mesityl oxide 4-Methyl-2-pentanone Dihydrojasmone
Boiling Point (°C) ~210 (estimated) 130 144 230
Solubility in Water Low Moderate Low Insoluble
LogP (Octanol-Water Partition) ~2.5 1.2 1.3 3.8

Q & A

Basic Research Question

  • Storage conditions : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Desiccants (silica gel) mitigate moisture-induced degradation.
  • Light sensitivity : Amber glassware or opaque containers avoid photolytic cleavage of the acetal group.
  • Purity monitoring : Regular FT-IR checks for OH stretches (~3400 cm⁻¹) detect early-stage hydrolysis .

How can researchers evaluate the kinetic vs. thermodynamic control in the synthesis of this compound?

Advanced Research Question

  • Variable-temperature experiments : Monitor product ratios at 25°C vs. 80°C. Thermodynamic products dominate at higher temperatures.
  • Quenching studies : Rapid cooling traps kinetic products (e.g., less substituted acetals).
  • Computational modeling : Compare Gibbs free energy of intermediates to predict favored pathways .

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